molecular formula C24H20N4O3S B2369775 2-(benzimidazo[1,2-c]quinazolin-6-ylthio)-N-(2,4-dimethoxyphenyl)acetamide CAS No. 896707-21-4

2-(benzimidazo[1,2-c]quinazolin-6-ylthio)-N-(2,4-dimethoxyphenyl)acetamide

Cat. No. B2369775
CAS RN: 896707-21-4
M. Wt: 444.51
InChI Key: YLJPMYSLMNYXBM-UHFFFAOYSA-N
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Description

Quinazolines and benzimidazoles are important heterocyclic compounds in medicinal chemistry. They possess a wide spectrum of biological properties like antibacterial, antifungal, anticonvulsant, anti-inflammatory, anti-HIV, anticancer, and analgesic activities . There are several approved drugs with quinazoline structure in the market such as prazosin hydrochloride, doxazosine mesylate, and terazosine hydrochloride .


Synthesis Analysis

The synthesis of quinazoline and benzimidazole derivatives has been a topic of considerable research. A series of benzimidazo[1,2-c]quinazolines have been synthesized via phenyliodine (III) diacetate (PIDA)-mediated intramolecular C–H bond cycloamination reaction . This method results in a direct oxidative C–N bond formation in a complex molecule by using a metal-free protocol .


Molecular Structure Analysis

The molecular structure of quinazoline and benzimidazole derivatives is characterized by the presence of a quinazoline or benzimidazole ring. Substitution at positions 2 and 3, the existence of a halogen atom at 6 and 8 positions, and substitution (mainly amine or substituted amine) at the 4th position of the quinazolinone ring can improve their antimicrobial activities .


Chemical Reactions Analysis

The chemical reactions involving quinazoline and benzimidazole derivatives are diverse and depend on the specific structure and substituents of the compound. The synthesis of these compounds often involves reactions such as C–H bond cycloamination .

Scientific Research Applications

Antitumor Activity

A significant application of this compound and its analogs lies in their antitumor potential. Novel series of 3-benzyl-substituted-4(3H)-quinazolinones, which share a structural resemblance with the compound , have demonstrated broad-spectrum antitumor activity. These compounds have shown to be more potent compared to the positive control 5-FU in in vitro studies, highlighting their potential as anticancer agents (Ibrahim A. Al-Suwaidan et al., 2016).

Amplifiers of Phleomycin

In another study, 2-alkylthio derivatives of imidazole, benzimidazole, benzoxazole, and benzothiazole were synthesized and evaluated for their in vitro activities as amplifiers of phleomycin against Escherichia coli. Although none showed outstanding activity, this research underscores the compound's potential in enhancing antibiotic efficacy (D. J. Brown et al., 1978).

Anticonvulsant Evaluation

A targeted study aimed at synthesizing benzylsubstituted derivatives of N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1h-quinazolin-3-yl)acetamide, including analogs related to our compound of interest, to determine their affinity towards GABAergic biotargets. This research suggests the potential of these compounds in the development of anticonvulsant therapies (Wassim El Kayal et al., 2022).

Antimicrobial Activity

Further research into the antimicrobial properties of benzimidazole derivatives, including the synthesis of compounds that exhibit significant activity against various bacterial strains, indicates the compound's utility in this area. The study of substituted benzimidazole-2yl derivatives, for instance, has provided valuable insights into the design of new antimicrobial agents (M. Abdel-Motaal et al., 2020).

Corrosion Inhibition

The investigation of benzimidazole derivatives as corrosion inhibitors for carbon steel in HCl solution reveals another application of such compounds. This study demonstrates that these derivatives can significantly inhibit corrosion, making them suitable for applications in materials science and engineering (Z. Rouifi et al., 2020).

Future Directions

The future directions in the research of quinazoline and benzimidazole derivatives could involve the synthesis of new derivatives with improved biological activities and safety profiles. The development of new synthetic methods could also be a focus of future research .

properties

IUPAC Name

2-(benzimidazolo[1,2-c]quinazolin-6-ylsulfanyl)-N-(2,4-dimethoxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N4O3S/c1-30-15-11-12-19(21(13-15)31-2)25-22(29)14-32-24-27-17-8-4-3-7-16(17)23-26-18-9-5-6-10-20(18)28(23)24/h3-13H,14H2,1-2H3,(H,25,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLJPMYSLMNYXBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C4=NC5=CC=CC=C5N42)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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